molecular formula C15H21ClN4O4 B13615131 N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

Cat. No.: B13615131
M. Wt: 356.80 g/mol
InChI Key: OWBALVVWGMCFLR-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminopropyl group, a diazinan-1-yl moiety, and a methoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable aminopropyl halide reacts with the benzamide intermediate.

    Incorporation of the Diazinan-1-yl Moiety: The diazinan-1-yl group is introduced through a cyclization reaction involving a suitable precursor, such as a diamine, under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The diazinan-1-yl moiety can be reduced to form secondary amines.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide
  • N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid

Uniqueness

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C15H20N4O4.ClH/c1-23-12-9-10(14(21)17-7-2-6-16)3-4-11(12)19-8-5-13(20)18-15(19)22;/h3-4,9H,2,5-8,16H2,1H3,(H,17,21)(H,18,20,22);1H

InChI Key

OWBALVVWGMCFLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCCN)N2CCC(=O)NC2=O.Cl

Origin of Product

United States

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